molecular formula C10H18O2 B14625057 4,5-Dimethyloctane-3,6-dione CAS No. 54380-66-4

4,5-Dimethyloctane-3,6-dione

Cat. No.: B14625057
CAS No.: 54380-66-4
M. Wt: 170.25 g/mol
InChI Key: XWDXWXBWJPQSGW-UHFFFAOYSA-N
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Description

4,5-Dimethyloctane-3,6-dione is an organic compound with the molecular formula C10H18O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 4,5-Dimethyloctane-3,6-dione involves the aldol condensation of 3-pentanone. The process includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyloctane-3,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the diketone into corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted diketones or alcohols, depending on the nucleophile used.

Scientific Research Applications

4,5-Dimethyloctane-3,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dimethyloctane-3,6-dione involves its interaction with various molecular targets, primarily through its ketone functional groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, or covalent bonds with other molecules. The pathways involved depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyloctane-3,6-dione is unique due to its specific arrangement of methyl groups and ketone functionalities, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

54380-66-4

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

4,5-dimethyloctane-3,6-dione

InChI

InChI=1S/C10H18O2/c1-5-9(11)7(3)8(4)10(12)6-2/h7-8H,5-6H2,1-4H3

InChI Key

XWDXWXBWJPQSGW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)C(C)C(=O)CC

Origin of Product

United States

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